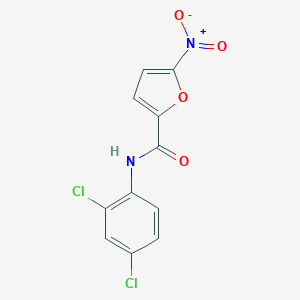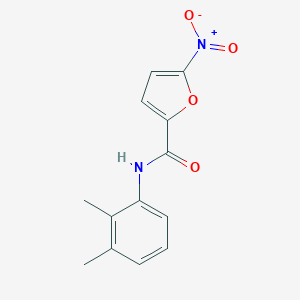![molecular formula C20H20ClN3O3 B251985 N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251985.png)
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide, also known as JNJ-7777120, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies, making it a topic of interest for researchers in the field of drug discovery.
Mecanismo De Acción
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide acts as a selective antagonist of CXCR3, inhibiting the activity of this receptor by binding to its active site. This leads to the inhibition of downstream signaling pathways, resulting in the suppression of cellular processes such as chemotaxis and inflammation.
Biochemical and Physiological Effects:
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the migration of immune cells, such as T cells and natural killer cells, to sites of inflammation. Additionally, N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, the selective inhibition of CXCR3 by N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide allows for the investigation of specific cellular processes that are regulated by this receptor.
However, there are also limitations to the use of N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide in lab experiments. This compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, the use of N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide in vivo may be limited by its potential toxicity and off-target effects.
Direcciones Futuras
There are several future directions for the research on N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide. One potential application for this compound is in the development of novel anti-inflammatory and anti-cancer therapies. Additionally, further studies are needed to investigate the potential off-target effects and toxicity of N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide. Finally, the development of more potent and selective CXCR3 inhibitors may lead to the discovery of novel therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis of N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide involves several steps, starting with the reaction of 4-chlorophenol with acetyl chloride to form 4-chloroacetophenone. This intermediate is then reacted with 3-aminopropylamine to form 3-{[(4-chlorophenyl)acetyl]amino}propylamine. The final step involves the reaction of this intermediate with indole-2-carboxylic acid to form N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. In preclinical studies, this compound has been shown to inhibit the activity of the G protein-coupled receptor CXCR3, which is involved in numerous cellular processes such as chemotaxis, cell proliferation, and apoptosis.
Propiedades
Fórmula molecular |
C20H20ClN3O3 |
|---|---|
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
N-[3-[[2-(4-chlorophenoxy)acetyl]amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H20ClN3O3/c21-15-6-8-16(9-7-15)27-13-19(25)22-10-3-11-23-20(26)18-12-14-4-1-2-5-17(14)24-18/h1-2,4-9,12,24H,3,10-11,13H2,(H,22,25)(H,23,26) |
Clave InChI |
KIKWZDNMIMPIMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)COC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)COC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B251907.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)
![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)



![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251986.png)